

Spectroscopic Profile of 4,5-Diphenylimidazole: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Diphenylimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-diphenylimidazole**, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of imidazole-based compounds.

Introduction

4,5-Diphenylimidazole is a versatile scaffold in the development of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide presents a detailed analysis of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4,5-diphenylimidazole**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **4,5-diphenylimidazole** provide detailed information about its proton and carbon environments.

Table 1: ^1H NMR Spectroscopic Data for **4,5-Diphenylimidazole**

Proton	Chemical Shift (δ , ppm)	Solvent
NH	12.484	DMSO-d ₆
CH (imidazole)	7.782	DMSO-d ₆
Aromatic H	7.20 - 7.50	DMSO-d ₆

Table 2: ^{13}C NMR Spectroscopic Data for **4,5-Diphenylimidazole**

Carbon	Chemical Shift (δ , ppm)	Solvent
C=N (imidazole)	138.59	DMSO-d ₆
Aromatic C	126.61 - 128.67	DMSO-d ₆
C-C (imidazole)	142.91	DMSO-d ₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4,5-diphenylimidazole** is characterized by absorption bands corresponding to N-H, C-H, and C=N stretching and bending vibrations.

Table 3: Infrared (IR) Spectroscopic Data for **4,5-Diphenylimidazole**

Functional Group	Vibrational Mode	Absorption Band (cm ⁻¹)
N-H	Stretching	3425
Aromatic C-H	Stretching	3063
C=N and C=C	Stretching	1400 - 1602
Aromatic C-H	Out-of-plane bending	696, 766

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of **4,5-diphenylimidazole** shows a prominent molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for **4,5-Diphenylimidazole**

Parameter	Value
Molecular Formula	C ₁₅ H ₁₂ N ₂
Molecular Weight	220.27 g/mol
Major Fragment (m/z)	220 (M ⁺), 219, 193, 165

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a Bruker AM-300 or a 400 MHz spectrometer.^[1] The sample is dissolved in a deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For a standard ¹H NMR experiment, the spectral window is typically set from -1 ppm to 9 ppm, and for ¹³C NMR, it is from -10 ppm to 180 ppm.^[2]

Infrared (IR) Spectroscopy

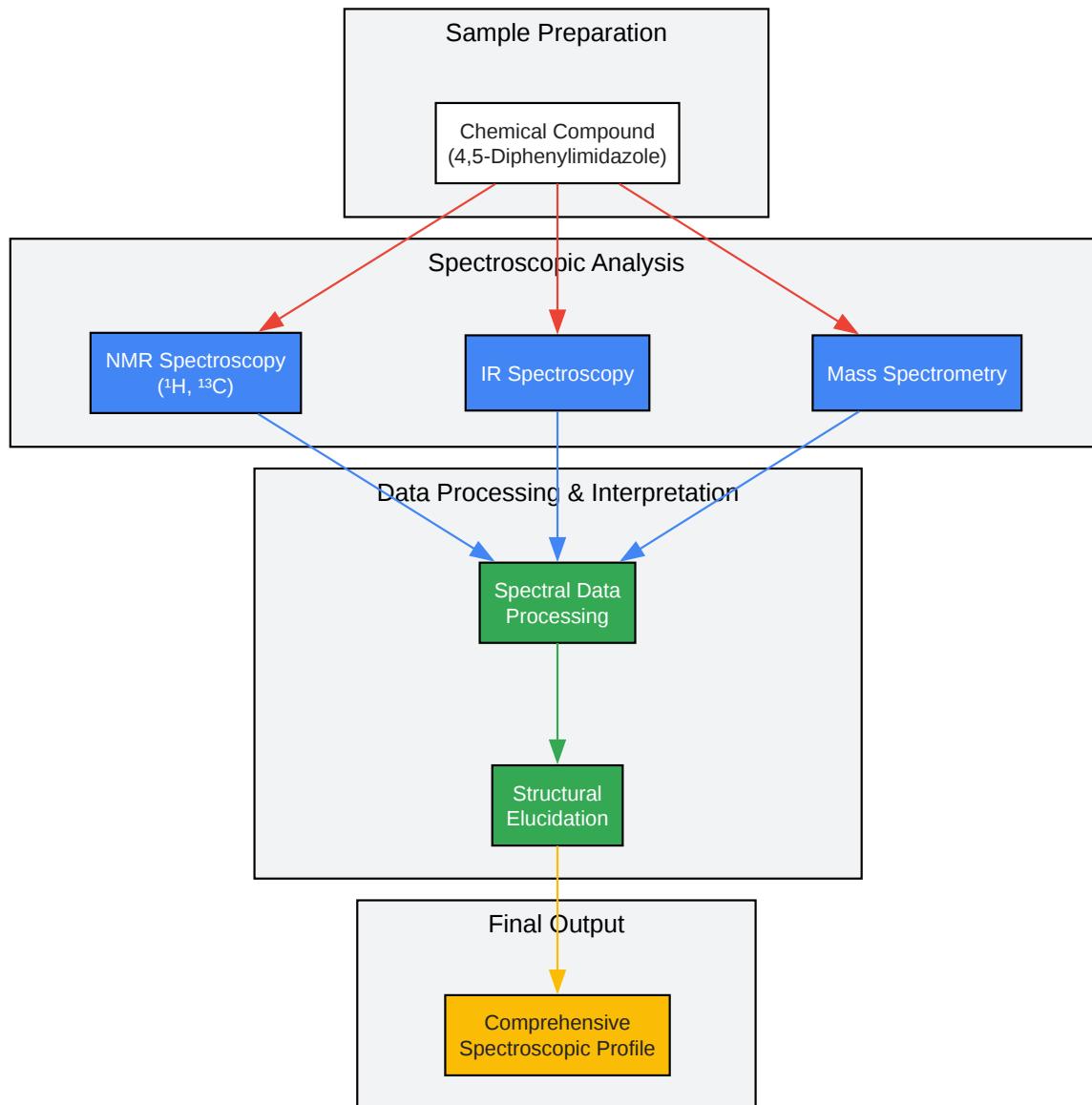
The IR spectrum is commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet.^[1] The spectrum is recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).^[1] For a typical analysis, the sample is introduced into the ion source where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The fragmentation pattern can provide valuable structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4,5-diphenylimidazole**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of **4,5-diphenylimidazole**. For more in-depth analysis and specific applications, readers are

encouraged to consult the cited literature.

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References

- 1. 4,5-Diphenylimidazole | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubsapp.acs.org [pubsapp.acs.org]
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